molecular formula C13H12O4S B14061818 Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate

Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate

Cat. No.: B14061818
M. Wt: 264.30 g/mol
InChI Key: UYTVCTHLNOXEFQ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate is a complex organic compound with a unique structure that includes a benzo-thiepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo-thiepin core, followed by functionalization to introduce the oxo and ester groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of ester derivatives.

Scientific Research Applications

Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors in the nervous system to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar oxo and ester functional group but has a different core structure.

    6-hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile: Another compound with a benzo-thiazole core, used in biological studies.

Uniqueness

Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate is unique due to its specific benzo-thiepin ring system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H12O4S

Molecular Weight

264.30 g/mol

IUPAC Name

methyl 2-oxo-2-(5-oxo-3,4-dihydro-2H-1-benzothiepin-4-yl)acetate

InChI

InChI=1S/C13H12O4S/c1-17-13(16)12(15)9-6-7-18-10-5-3-2-4-8(10)11(9)14/h2-5,9H,6-7H2,1H3

InChI Key

UYTVCTHLNOXEFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1CCSC2=CC=CC=C2C1=O

Origin of Product

United States

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